![molecular formula C13H11Cl2NO3S B7456148 5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide](/img/structure/B7456148.png)
5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide
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Overview
Description
5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide, also known as Clomethiazole, is a chemical compound that has been extensively studied for its pharmacological properties. It is a sulfonamide derivative that has been used as a sedative and anti-convulsant drug. Clomethiazole has been found to have a wide range of applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamidee has been extensively studied for its pharmacological properties, particularly in the field of neuroscience. It has been found to have a wide range of applications, including its use as a sedative, anti-convulsant, and neuroprotective agent. 5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamidee has been shown to have a positive effect on the central nervous system, including its ability to reduce neuronal damage and improve cognitive function. It has also been found to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mechanism of Action
5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamidee acts as a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA in the brain. By binding to a specific site on the receptor, 5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamidee enhances the activity of GABA, resulting in an increase in the inhibitory tone of the brain. This leads to a reduction in neuronal activity, which in turn produces the sedative and anti-convulsant effects of the drug.
Biochemical and Physiological Effects:
5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamidee has been found to have a number of biochemical and physiological effects on the brain. It has been shown to increase the levels of GABA in the brain, which leads to a reduction in neuronal activity. This results in the sedative and anti-convulsant effects of the drug. 5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamidee has also been found to have a neuroprotective effect, reducing neuronal damage and improving cognitive function.
Advantages and Limitations for Lab Experiments
5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamidee has a number of advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its pharmacological properties. It has a wide range of applications in neuroscience research, particularly in the study of neurodegenerative diseases. However, there are also some limitations to the use of 5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamidee in lab experiments. It has a relatively short half-life, which can make it difficult to maintain a stable level of the drug in the brain. It can also have side effects, particularly at higher doses, which can complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on 5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamidee. One area of interest is the development of new analogs of the compound that have improved pharmacological properties, such as longer half-lives and reduced side effects. Another area of interest is the use of 5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamidee in combination with other drugs, such as NMDA receptor antagonists, to produce synergistic effects in the treatment of neurodegenerative diseases. Finally, there is a need for further research into the mechanisms of action of 5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamidee, particularly its effects on specific subtypes of the GABA-A receptor.
Synthesis Methods
The synthesis of 5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamidee involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-chloroaniline in the presence of a base, such as triethylamine. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is then purified by recrystallization from a suitable solvent, such as ethanol or acetone.
properties
IUPAC Name |
5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-19-12-7-6-9(14)8-13(12)20(17,18)16-11-5-3-2-4-10(11)15/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXDFHZOPDSZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide |
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